molecular formula C11H9BrN2 B13970122 4-(5-Bromopyridin-3-yl)aniline

4-(5-Bromopyridin-3-yl)aniline

Cat. No.: B13970122
M. Wt: 249.11 g/mol
InChI Key: ZROLVUVFGZZASE-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-pyridinyl)benzenamine is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-pyridinyl)benzenamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-pyridinylbenzenamine using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 4-(5-Bromo-3-pyridinyl)benzenamine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-pyridinyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromo-3-pyridinyl)benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(5-Bromo-3-pyridinyl)benzenamine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. Additionally, the aromatic rings facilitate π-π interactions, enhancing the compound’s stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Pyridinyl)benzenamine: Lacks the bromine atom, resulting in different reactivity and binding properties.

    4-(5-Chloro-3-pyridinyl)benzenamine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    4-(5-Fluoro-3-pyridinyl)benzenamine:

Uniqueness

4-(5-Bromo-3-pyridinyl)benzenamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions and influences its interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)aniline

InChI

InChI=1S/C11H9BrN2/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H,13H2

InChI Key

ZROLVUVFGZZASE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)N

Origin of Product

United States

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